Carbovir

Übersicht

Beschreibung

Synthesis Analysis

Carbovir and its analogs have been synthesized through various innovative methods. A notable approach involves the formal enantioselective synthesis from D-(-)-ribose, employing a rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol strategy (Freiria, Whitehead, & Motherwell, 2005). Another method includes the synthesis of novel 2’-methyl carbovir analogues, demonstrating the versatility of carbovir's chemical framework in generating potent antiviral agents (Hong, 2007).

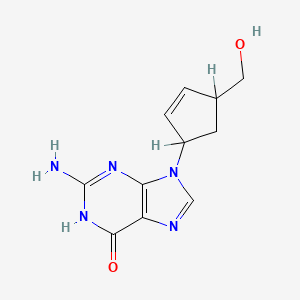

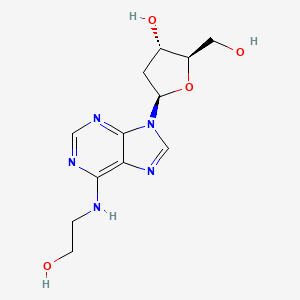

Molecular Structure Analysis

The molecular structure of Carbovir is crucial for its antiviral activity. Studies on Carbovir analogs, such as the efficient synthesis of (±)-homocarbovir, offer insights into the molecular framework contributing to its biological efficacy (Rhee, Yoon, & Jung, 2000). The synthesis and conformational analysis of locked analogues of Carbovir built on a bicyclo[3.1.0]-hex-2-enyl template further elucidate the importance of molecular conformation in its activity (Choi et al., 2003).

Chemical Reactions and Properties

Carbovir's chemical properties are pivotal in its synthesis and biological activity. The stereoselective synthesis of novel 6'(alpha)-methyl-branched Carbovir analogues illustrates the chemical reactions involved in modifying the carbovir structure for enhanced antiviral activity (Kim & Hong, 2005). Additionally, the regioselective synthesis of 3-deazacarbovir and its adenosine analogues showcases the chemical versatility and potential for creating derivatives with different biological properties (Jha et al., 2009).

Wissenschaftliche Forschungsanwendungen

Application in HIV Treatment

- Scientific Field : Virology, specifically HIV research .

- Summary of Application : Carbovir is used as an antiretroviral agent in the treatment of HIV infection . It’s often compared with abacavir, another antiviral agent .

- Methods of Application : The application involves the synthesis of the 5’-triphosphate of Carbovir and its use to inhibit HIV-1 reverse transcriptase .

Application in HBV Treatment

- Scientific Field : Virology, specifically HBV research .

- Summary of Application : Carbovir is used in the treatment of HBV infection .

- Methods of Application : The application involves the formation of ProTide (pronucleotide) of Carbovir .

- Results or Outcomes : The anti-HBV potency of Carbovir was improved 20-fold by ProTide formation .

Synthesis of Norcarbovir

- Scientific Field : Organic Chemistry .

- Summary of Application : Norcarbovir, the desmethylene derivative of Carbovir, is synthesized for antiviral research .

- Methods of Application : The synthesis involves the creation of a common intermediate from which Norcarbovir is efficiently produced .

- Results or Outcomes : The antiviral activities of Norcarbovir were evaluated, and the results indicated that it showed comparable anti-HIV activity to that of abacavir .

Comparison with Other Antiretroviral Agents

- Scientific Field : Virology, specifically HIV research .

- Summary of Application : Carbovir is compared with other antiretroviral agents such as AZT and dideoxynucleoside triphosphates .

- Methods of Application : The application involves the synthesis of the 5’-triphosphate of Carbovir and its comparison with other antiretroviral agents in terms of their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase .

- Results or Outcomes : Carbovir triphosphate emerges as a highly selective inhibitor of reverse transcriptases with little, if any, effect on the cellular enzymes .

Synthesis of Norabacavir

- Scientific Field : Organic Chemistry .

- Summary of Application : Norabacavir, the desmethylene derivative of abacavir, is synthesized for antiviral research .

- Methods of Application : The synthesis involves the creation of a common intermediate from which Norabacavir is efficiently produced .

- Results or Outcomes : The antiviral activities of Norabacavir were evaluated, and the results indicated that it showed comparable anti-HIV activity to that of abacavir .

Antiviral Nucleoside Analogs

- Scientific Field : Virology and Organic Chemistry .

- Summary of Application : Carbovir is used as an antiviral nucleoside analog. It’s often compared with other antiviral nucleoside analogs .

- Methods of Application : The application involves the synthesis of the 5’-triphosphate of Carbovir and its comparison with other antiviral nucleoside analogs .

- Results or Outcomes : Carbovir has shown the ability to inhibit the replication of SARS-CoV and MERS-CoV .

Greener Asymmetric Synthesis of Antiviral Drugs

- Scientific Field : Green Chemistry .

- Summary of Application : Carbovir is used in the development of greener and more efficient methods to synthesize antiviral drugs .

- Methods of Application : The application involves the use of organocatalytic methods for the asymmetric synthesis of Carbovir .

- Results or Outcomes : The application of these methods has led to the development of more sustainable and efficient synthetic routes for important commercially antiviral chiral drugs .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-9-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869614 | |

| Record name | (+-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbovir | |

CAS RN |

118353-05-2 | |

| Record name | (+-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/no-structure.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)